molecular formula C20H16F3N3O2 B2820487 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1448037-28-2

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2820487
CAS No.: 1448037-28-2
M. Wt: 387.362
InChI Key: MZMUHYNBMROPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group and the xanthene core makes it a compound of interest in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The xanthene core is then synthesized separately and coupled with the pyrazole derivative through a carboxamide linkage. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to ensure consistent reaction conditions and yield. The use of green chemistry principles, such as solvent recycling and minimizing waste, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The xanthene core may also contribute to its ability to generate reactive oxygen species, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the xanthene core, which imparts both high stability and unique chemical reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)17-9-11-26(25-17)12-10-24-19(27)18-13-5-1-3-7-15(13)28-16-8-4-2-6-14(16)18/h1-9,11,18H,10,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMUHYNBMROPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.